VU0409106
VU0409106
VU0409106 is a potent and selective inhibitor of mGlu5.
Brand Name:
Vulcanchem
CAS No.:
1276617-62-9
VCID:
VC0546953
InChI:
InChI=1S/C15H11FN4O2S/c1-9-7-23-15(19-9)20-14(21)10-2-11(16)4-12(3-10)22-13-5-17-8-18-6-13/h2-8H,1H3,(H,19,20,21)
SMILES:
CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3
Molecular Formula:
C15H11FN4O2S
Molecular Weight:
330.3 g/mol
VU0409106
CAS No.: 1276617-62-9
Cat. No.: VC0546953
Molecular Formula: C15H11FN4O2S
Molecular Weight: 330.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | VU0409106 is a potent and selective inhibitor of mGlu5. |
|---|---|
| CAS No. | 1276617-62-9 |
| Molecular Formula | C15H11FN4O2S |
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | 3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-5-pyrimidin-5-yloxybenzamide |
| Standard InChI | InChI=1S/C15H11FN4O2S/c1-9-7-23-15(19-9)20-14(21)10-2-11(16)4-12(3-10)22-13-5-17-8-18-6-13/h2-8H,1H3,(H,19,20,21) |
| Standard InChI Key | AXVLPJHYYFHCHK-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3 |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator